Home > Products > Screening Compounds P59253 > Cannogenin alpha-L-thevetoside; Encordin
Cannogenin alpha-L-thevetoside; Encordin -

Cannogenin alpha-L-thevetoside; Encordin

Catalog Number: EVT-14919876
CAS Number:
Molecular Formula: C30H44O9
Molecular Weight: 548.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cannogenin alpha-L-thevetoside, commonly known as Encordin, is a cardiac glycoside derived from the plant Cascabela thevetia, also referred to as Thevetia neriifolia. This compound is part of a larger class of compounds known as cardenolides, which are characterized by their ability to influence heart function. The primary use of Cannogenin alpha-L-thevetoside is in the treatment of heart failure due to its positive inotropic effects, which enhance cardiac contractility.

Source

Cannogenin alpha-L-thevetoside is extracted from the leaves and other parts of Cascabela thevetia, a plant known for its toxic properties due to the presence of various cardiac glycosides, including nerifolin and thevetin A and B . The extraction process typically involves the use of organic solvents to isolate the glycoside from the plant material.

Classification

Cannogenin alpha-L-thevetoside is classified as a cardenolide glycoside. Cardenolides are steroidal compounds that possess a lactone ring and are known for their potent biological activities, particularly in cardiac applications. This compound falls under the broader category of cardiac glycosides, which are utilized in various therapeutic contexts, especially in cardiology.

Synthesis Analysis

Methods

The synthesis of Cannogenin alpha-L-thevetoside involves both extraction from natural sources and potential synthetic pathways. The extraction process typically includes:

  1. Plant Material Preparation: Leaves of Cascabela thevetia are dried and powdered.
  2. Solvent Extraction: The powdered leaves are homogenized with ethanol and distilled water, followed by separation into aqueous and solid phases using a separating funnel.
  3. Purification: The aqueous phase is filtered, centrifuged, and evaporated to obtain the crude extract, which can be further purified through chromatographic techniques .

Technical Details

In industrial settings, large-scale extraction utilizes advanced chromatographic methods to ensure high purity and yield. These methods may include high-performance liquid chromatography (HPLC) to separate and purify Cannogenin alpha-L-thevetoside from other glycosides present in the extract.

Molecular Structure Analysis

Structure

The molecular formula of Cannogenin alpha-L-thevetoside is C30H44O9C_{30}H_{44}O_{9}, with a molecular weight of 548.7 g/mol. Its structural characteristics include:

  • IUPAC Name: (10R,13R,14S)-3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde.
  • InChI Key: PMTSPAGBAFCORP-HWVZZBFJSA-N.
  • Canonical SMILES: CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC)O.

These structural details indicate a complex arrangement typical of cardenolides, contributing to its biological activity .

Chemical Reactions Analysis

Reactions

Cannogenin alpha-L-thevetoside can undergo several chemical reactions:

  1. Oxidation: This reaction can produce various oxidation products that may have distinct pharmacological properties.
  2. Reduction: Reduction reactions can modify the glycoside moiety, potentially altering its biological activity.
  3. Substitution: Substitution reactions can introduce different functional groups into the molecule, resulting in derivatives with varied properties.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing agents such as potassium permanganate for oxidation.
  • Reducing agents like sodium borohydride for reduction.
  • Various nucleophiles for substitution reactions.

The products formed depend on specific reaction conditions and reagents used during these processes.

Mechanism of Action

The mechanism by which Cannogenin alpha-L-thevetoside exerts its effects primarily involves inhibition of Na+/K+ ATPase activity in cardiac myocytes. This inhibition leads to an increase in intracellular sodium levels, which subsequently causes an increase in intracellular calcium levels through sodium-calcium exchange mechanisms. The elevated calcium concentration enhances myocardial contractility (positive inotropic effect), making it beneficial for treating heart failure .

Physical and Chemical Properties Analysis

Physical Properties

Cannogenin alpha-L-thevetoside is typically presented as a white to off-white crystalline powder. Its solubility varies depending on the solvent used; it is generally soluble in organic solvents like ethanol but less soluble in water.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: 548.7 g/mol.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range observed for similar compounds.
  • Stability: The compound is sensitive to light and should be stored in dark conditions to maintain stability.

Analytical methods such as HPLC and mass spectrometry are employed to determine purity and confirm identity during both synthesis and quality control processes .

Applications

Cannogenin alpha-L-thevetoside has significant scientific applications primarily within cardiology:

  1. Heart Failure Treatment: It is used therapeutically to improve cardiac output in patients with heart failure due to its positive inotropic effects.
  2. Research Applications: It serves as a model compound for studying cardiac glycosides' mechanisms and pharmacological properties.

Research continues into its potential applications beyond cardiology, including anti-cancer properties and other therapeutic areas related to its bioactive nature .

Biosynthetic Pathways and Precursor Dynamics

Terpenoid Backbone Assembly in Thevetia neriifolia

The biosynthesis of cannogenin α-L-thevetoside (Encordin) initiates with the assembly of the cardenolide terpenoid backbone in Thevetia neriifolia. This process begins with the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways, which converge to produce the universal diterpene precursor geranylgeranyl pyrophosphate (GGPP). Cyclization and subsequent modifications yield pregnane intermediates, which undergo oxidative transformations to form the characteristic cardenolide scaffold with a γ-lactone ring at C17 [1].

Three primary aglycones serve as precursors for Encordin and related cardenolides in Thevetia:

  • Digitoxigenin (5β,14β-OH)
  • Cannogenin (5β,14β-OH with 19-aldehyde)
  • Yccotligenin (5β,14β-OH with 18,20-epoxy group) [1]

Table 1: Terpenoid Precursors in Cannogenin α-L-Thevetoside Biosynthesis

PrecursorStructural FeaturesEnzymatic Conversion
GGPPLinear C20 diterpeneCyclization by class II diterpene synthases
PregnadienoloneΔ⁴-3-keto steroid nucleus5β-Reductase, 14β-Hydroxylase
Digitoxigenin5β,14β-Dihydroxy with C17 γ-lactoneBaeyer-Villiger oxidation
CannogeninDigitoxigenin with 19-aldehydeC19 Dehydrogenation

The cannogenin aglycone specifically arises from digitoxigenin via enzymatic dehydrogenation at C19, introducing an aldehyde group critical for its bioactivity. This oxidative modification occurs in the endoplasmic reticulum before glycosylation [1].

Glycosylation Mechanisms: Role of UDP-Glycosyltransferases

Glycosylation is the pivotal step that converts lipid-soluble aglycones like cannogenin into bioactive glycosides. In Thevetia neriifolia, this process is mediated by UDP-glycosyltransferases (UGTs), which transfer sugar moieties from nucleotide donors to the C3-hydroxyl group of the aglycone. UGTs in Thevetia exhibit strict regioselectivity for cannogenin, enabling the formation of Encordin’s signature α-L-thevetoside linkage [2] [10].

The glycosylation sequence follows a hierarchical pattern:

  • Primary glycosylation: Attachment of L-thevetose (6-deoxy-3-O-methyl-L-glucopyranose) to C3-OH of cannogenin via a β-glycosidic bond, forming the monoglycoside cannogenin α-L-thevetoside (Encordin).
  • Secondary glycosylation: Addition of glucose or gentiobiose (disaccharide) to the C4′ of L-thevetose, yielding di- or triglycosides like thevetin B [1] [2].

Table 2: Key UGTs in Cannogenin Glycosylation

UGT ClassSugar DonorAcceptor SpecificityProduct Formed
GT1-AUDP-L-thevetoseCannogeninCannogenin α-L-thevetoside
GT1-BUDP-glucoseCannogenin α-L-thevetosideBisdigitoxosides
GT1-CUDP-gentiobioseCannogenin α-L-thevetosideThevetin B triglycoside

The UGT71 family enzymes are critical in this pathway, particularly those with a PSPG motif (Plant Secondary Product Glycosyltransferase) that recognizes both UDP-L-thevetose and the steroidal acceptor. Mutagenesis studies confirm that residues like Arg350 and Trp356 govern donor specificity, while Lys360 modulates sugar diversity [2] [10]. Notably, L-thevetose is a taxonomic marker exclusive to Thevetia and related Apocynaceae species [1].

Enzymatic Modifications of the Cardenolide Scaffold

Post-glycosylation enzymatic modifications fine-tune the bioactivity of Encordin and its derivatives. Key reactions include:

  • Acetylation: Introduction of acetyl groups at the C4′ position of L-thevetose by acetyltransferases, forming acetyl-thevetosides. This modification enhances membrane permeability and alters Na⁺/K⁺-ATPase binding affinity [1].
  • Hydroxylation: Cyt P450 enzymes (e.g., CYP88D7) catalyze C5β and C14β hydroxylation, essential for cardiotonic activity. The unsaturated γ-lactone at C17 is also a non-negotiable feature for Na⁺/K⁺-ATPase inhibition [1] [4].
  • Epoxidation: In related cardenolides like those derived from yccotligenin, epoxide formation at C18–C20 occurs via epoxidases, increasing structural diversity [1].

Table 3: Enzymatic Modifications of Cannogenin Glycosides

Enzyme ClassModificationStructural ImpactFunctional Consequence
AcetyltransferasesO-Acetylation of L-thevetoseIncreased lipophilicityEnhanced cellular uptake
Cyt P450 monooxygenasesC5β/C14β hydroxylationStabilization of β-cis ring fusionHigh-affinity Na⁺/K⁺-ATPase binding
Epoxidases18,20-Epoxide formationAltered steric conformationModulation of receptor interaction

These modifications occur predominantly in immature seeds, where enzymatic activity peaks. HPTLC analyses confirm that immature Thevetia seeds contain 13 distinct cardenolides, including monoglycosides like Encordin, while mature seeds retain only six tri-glycosylated forms due to enzymatic degradation [1].

Comparative Biosynthesis in Anemarrhena asphodeloides

While Thevetia neriifolia specializes in cardenolides, Anemarrhena asphodeloides (Liliaceae) produces steroidal saponins with distinct biosynthetic features. Key contrasts include:

  • Aglycone divergence: Anemarrhena utilizes sarmentologenin as its core aglycone, lacking the C17 γ-lactone ring essential for cardiotonic activity. Instead, it features a spirostane or furostane skeleton [7].
  • Glycosylation profile: UGTs in Anemarrhena attach glucose or galactose to C3-OH, forming saponins like anemarsaponin B. The absence of L-thevetose or other 6-deoxy sugars contrasts sharply with Thevetia [7].
  • Evolutionary adaptation: Thevetia’s cardenolides serve as chemical defenses against herbivores via Na⁺/K⁺-ATPase inhibition, while Anemarrhena’s saponins function as antimicrobial agents [1] [7].

Table 4: Comparative Biosynthesis of Cannogenin Glycosides vs. Anemarrhena Saponins

FeatureThevetia neriifolia (Cardenolides)Anemarrhena asphodeloides (Saponins)
Core aglyconeCannogenin (19-aldehyde, γ-lactone)Sarmentologenin (spirostane/furostane)
Primary UGT donorsUDP-L-thevetose, UDP-glucoseUDP-glucose, UDP-galactose
Glycosidic linkageβ-1,4-glycosidic bondsβ-1,2 or β-1,6 glycosidic bonds
Biological roleNa⁺/K⁺-ATPase inhibitionMembrane disruption (antimicrobial)

The divergent evolution of UGTs underpins these differences: Thevetia UGTs retain unique substrate binding pockets accommodating cardenolide aglycones, while Anemarrhena UGTs recognize spirostanol backbones [7] [10]. This comparison highlights how enzymatic specialization drives functional diversification in plant specialized metabolism.

Properties

Product Name

Cannogenin alpha-L-thevetoside; Encordin

IUPAC Name

(10R,13R,14S)-3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde

Molecular Formula

C30H44O9

Molecular Weight

548.7 g/mol

InChI

InChI=1S/C30H44O9/c1-16-24(33)26(36-3)25(34)27(38-16)39-19-6-10-29(15-31)18(13-19)4-5-22-21(29)7-9-28(2)20(8-11-30(22,28)35)17-12-23(32)37-14-17/h12,15-16,18-22,24-27,33-35H,4-11,13-14H2,1-3H3/t16?,18?,19?,20?,21?,22?,24?,25?,26?,27?,28-,29-,30+/m1/s1

InChI Key

PMTSPAGBAFCORP-HWVZZBFJSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC)O

Isomeric SMILES

CC1C(C(C(C(O1)OC2CC[C@]3(C(C2)CCC4C3CC[C@]5([C@@]4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.